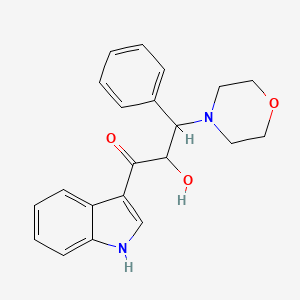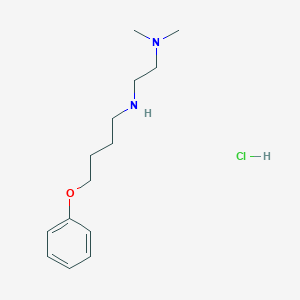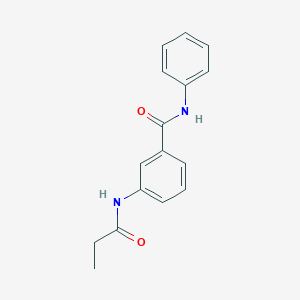
2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone
Vue d'ensemble
Description
2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone, also known as 5-MeO-MiPT, is a synthetic tryptamine compound that belongs to the family of serotonergic psychedelics. This compound has been a subject of scientific research due to its potential therapeutic applications and its unique mechanism of action.
Mécanisme D'action
The exact mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone is not fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception, and its activation by 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone is thought to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone are similar to those of other serotonergic psychedelics. It has been shown to increase levels of serotonin and other neurotransmitters in the brain, leading to altered states of consciousness, changes in perception, and mood enhancement. Additionally, 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone has been shown to have mild sympathomimetic effects, including increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone in lab experiments is its ability to induce altered states of consciousness and facilitate introspection, making it useful for studying the neural correlates of consciousness and the effects of psychoactive substances on the brain. However, one limitation of using 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone is its relative lack of selectivity for the 5-HT2A receptor, which may make it difficult to interpret the results of experiments that rely on specific receptor activation.
Orientations Futures
For research on 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone include further studies on its potential therapeutic applications, including its use in psychotherapy and as an alternative to traditional antidepressant medications. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain, as well as its potential risks and side effects. Finally, the development of more selective agonists for the 5-HT2A receptor may lead to the development of more effective and safer psychedelic compounds for therapeutic use.
Applications De Recherche Scientifique
2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have antidepressant and anxiolytic effects in animal models and has been suggested as a potential alternative to traditional antidepressant medications. Additionally, 2-hydroxy-1-(1H-indol-3-yl)-3-(4-morpholinyl)-3-phenyl-1-propanone has been studied for its potential use in psychotherapy due to its ability to induce altered states of consciousness and facilitate introspection.
Propriétés
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-morpholin-4-yl-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20(17-14-22-18-9-5-4-8-16(17)18)21(25)19(15-6-2-1-3-7-15)23-10-12-26-13-11-23/h1-9,14,19,21-22,25H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFARFXUMTWQPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(C(=O)C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163378.png)
![2-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163384.png)
![5-chloro-7-[(3-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163390.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163392.png)
![3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4163395.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4163396.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163404.png)
![N,N-dimethyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163417.png)
![3-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4163422.png)
![N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4163425.png)



![1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)